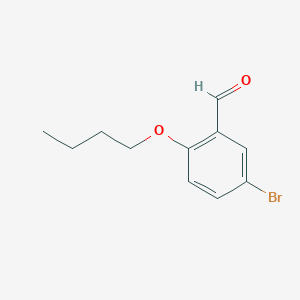

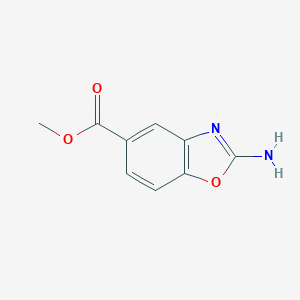

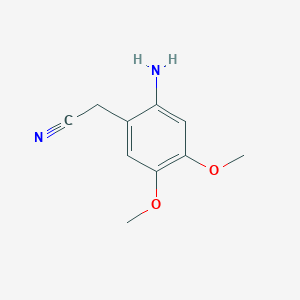

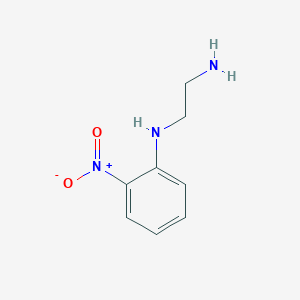

Methyl 2-amino-1,3-benzoxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-1,3-benzoxazole-5-carboxylate, also known as MBOC, is an organic compound that has been widely used in a variety of scientific research applications. MBOC is a derivative of benzoxazole, a heterocyclic compound that is found in many natural products. MBOC is used in organic synthesis, as a reagent for organic transformations, and as a building block for the synthesis of other compounds. In addition, MBOC is a useful tool for studying the biochemical and physiological effects of organic compounds.

科学的研究の応用

Synthetic Organic Chemistry

Methyl 2-amino-1,3-benzoxazole-5-carboxylate: serves as a versatile starting material in synthetic organic chemistry. Its structure allows for a variety of reactions with aldehydes, ketones, acids, and alcohols, enabling the synthesis of a wide range of benzoxazole derivatives . These derivatives are crucial for developing new mechanistic approaches in drug discovery due to their broad substrate scope and functionalization potential.

Medicinal Chemistry

In medicinal chemistry, benzoxazole derivatives exhibit a high degree of biological activity. They are used to create compounds with antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The presence of the benzoxazole moiety enhances the efficacy of these compounds, making them valuable in the development of new therapeutic agents.

Antimicrobial and Antifungal Applications

Benzoxazole derivatives, including those derived from Methyl 2-amino-1,3-benzoxazole-5-carboxylate , have shown significant antimicrobial and antifungal activities. They are effective against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger . This makes them promising candidates for developing new antibiotics and antifungals.

Anticancer Research

The benzoxazole scaffold is also prominent in anticancer research. Compounds synthesized from Methyl 2-amino-1,3-benzoxazole-5-carboxylate have been evaluated for their efficacy against various cancer cell lines, including human colorectal carcinoma (HCT116) . Their potential to act as chemotherapeutic agents is being explored, with some derivatives showing promising results in comparison to standard drugs like 5-fluorouracil.

Green Chemistry

The synthesis of benzoxazole derivatives from Methyl 2-amino-1,3-benzoxazole-5-carboxylate aligns with the principles of green chemistry. Researchers have developed eco-friendly pathways using different catalytic systems, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, to synthesize these compounds . This approach minimizes the environmental impact and enhances the sustainability of the chemical processes involved.

Industrial Applications

Beyond its applications in research and medicine, Methyl 2-amino-1,3-benzoxazole-5-carboxylate is also used in the synthesis of industrial materials. For instance, it has been utilized in the synthesis of bis-styryl dyes, which are important in the manufacturing of colored materials .

HIV Research

In the field of virology, particularly HIV research, benzoxazole derivatives have been employed in the synthesis of inhibitors for HIV-reverse transcriptase. These inhibitors are crucial in the development of treatments for HIV/AIDS, and Methyl 2-amino-1,3-benzoxazole-5-carboxylate plays a key role in their production .

Pharmacological Studies

Finally, the pharmacological significance of benzoxazole derivatives extends to various other activities such as antihistamine, antiparkinson, inhibition of hepatitis C virus, and Rho-kinase inhibition . These diverse applications underscore the compound’s importance in the discovery and development of new pharmacological agents.

作用機序

Target of Action

Methyl 2-amino-1,3-benzoxazole-5-carboxylate, also known as 5-benzoxazolecarboxylic acid,2-amino-,methyl ester, is a member of the benzoxazole family . Benzoxazoles have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .

Mode of Action

Benzoxazole derivatives are known to interact with various biological targets due to their planar bicyclic structure . They have been used as starting materials for different mechanistic approaches in drug discovery .

Biochemical Pathways

Benzoxazole derivatives have been known to affect various biochemical pathways due to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

特性

IUPAC Name |

methyl 2-amino-1,3-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHSCLRSDPFRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480522 |

Source

|

| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |

CAS RN |

56388-02-4 |

Source

|

| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

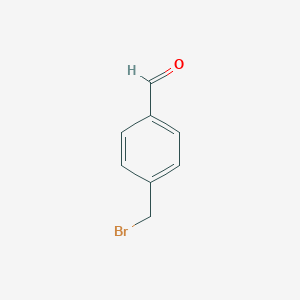

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)